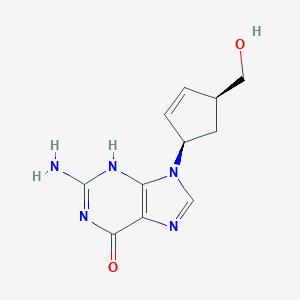
(2R)-2-hydroxy-4-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-hydroxy-4-oxopentanoic acid, also known as 2-ketogluconic acid (2-KGA), is a five-carbon sugar acid that plays a crucial role in various biochemical processes. This compound is a key intermediate in the metabolic pathway of glucose, and it is produced by the oxidation of glucose through the pentose phosphate pathway. 2-KGA has been extensively studied for its potential applications in the fields of microbiology, pharmaceuticals, and biotechnology.
作用機序
The mechanism of action of 2-KGA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. 2-KGA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cell walls and nucleic acids, leading to the disruption of microbial growth and proliferation.
生化学的および生理学的効果
2-KGA has been shown to have various biochemical and physiological effects on microorganisms and mammalian cells. In microorganisms, 2-KGA has been shown to inhibit the growth and proliferation of various bacterial and fungal species. In mammalian cells, 2-KGA has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to regulate glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
The advantages of using 2-KGA in lab experiments include its stability, low toxicity, and ability to inhibit microbial growth. However, the limitations of using 2-KGA include its high cost, limited availability, and potential interference with other metabolic pathways.
将来の方向性
There are several future directions for the study of 2-KGA, including the development of new synthesis methods, the investigation of its potential applications in drug delivery and biotechnology, and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential of 2-KGA as a therapeutic agent for various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 2-KGA is a five-carbon sugar acid that plays a crucial role in various biochemical processes. It can be synthesized through various methods and has potential applications in microbiology, pharmaceuticals, and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
合成法
The synthesis of 2-KGA can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the oxidation of glucose using strong oxidizing agents such as nitric acid or potassium permanganate. Enzymatic synthesis involves the use of glucose dehydrogenase or glucose oxidase enzymes to catalyze the oxidation of glucose to 2-KGA. Microbial fermentation involves the use of microorganisms such as Gluconobacter oxydans or Pseudomonas aeruginosa to convert glucose to 2-KGA.
科学的研究の応用
2-KGA has been extensively studied for its potential applications in various scientific fields. In microbiology, 2-KGA has been shown to have antimicrobial properties against a wide range of bacteria and fungi. In pharmaceuticals, 2-KGA has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biotechnology, 2-KGA has been studied for its potential use as a platform chemical for the production of various chemicals and materials.
特性
CAS番号 |
150337-73-8 |
|---|---|
製品名 |
(2R)-2-hydroxy-4-oxopentanoic acid |
分子式 |
C5H8O4 |
分子量 |
132.11 g/mol |
IUPAC名 |
(2R)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1 |
InChIキー |
QTSNVMMGKAPSRT-SCSAIBSYSA-N |
異性体SMILES |
CC(=O)C[C@H](C(=O)O)O |
SMILES |
CC(=O)CC(C(=O)O)O |
正規SMILES |
CC(=O)CC(C(=O)O)O |
同義語 |
Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



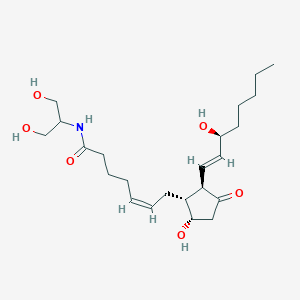
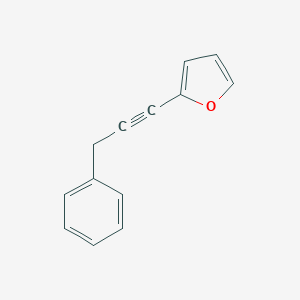
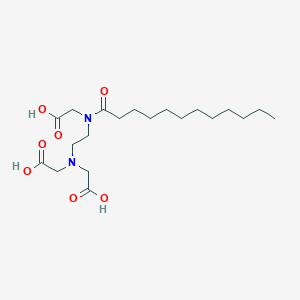
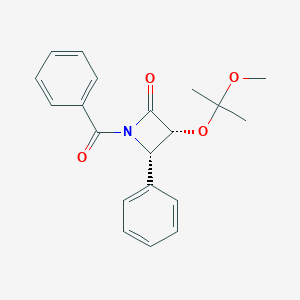
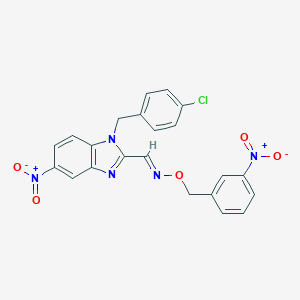
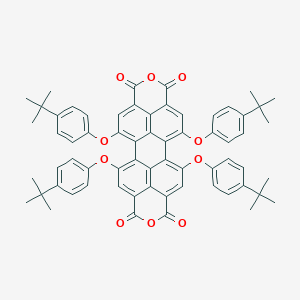
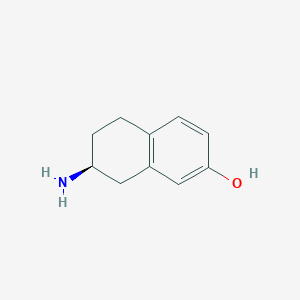
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
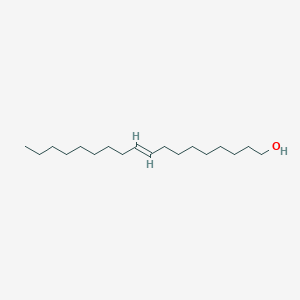
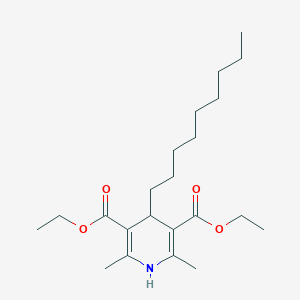
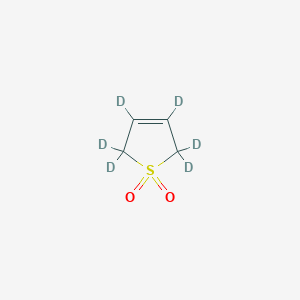
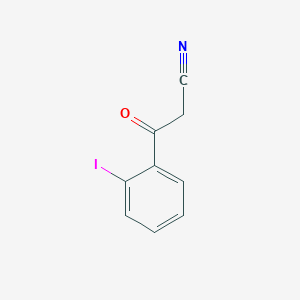
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
